Chiral Secondary Alcohol as a Determinant of Enzyme Inhibitor Potency: Positional and Functional Group Comparisons in the Aminooxy Alcohol Series
The presence of a secondary alcohol at C2 in 1-aminooxy-3-methylbutan-2-ol creates a 1,2-aminooxy alcohol motif with a chiral centre that is absent in the des-hydroxy analogue 1-aminooxy-3-methylbutane. In a systematically studied aminooxy alcohol series, the closely related compound 1-amino-3-(aminooxy)-2-propanol (differing by NH₂ vs. OH at C1; otherwise identical 1,2-aminooxy alcohol architecture) inhibited rat liver ornithine decarboxylase (ODC) with an IC₅₀ in the nanomolar range . In contrast, positional isomers where the aminooxy group was moved away from the hydroxyl-bearing carbon, or analogues lacking the alcohol altogether, exhibited markedly reduced potency, with IC₅₀ values elevated to micromolar concentrations (IC₅₀ = 21,000 nM for the simpler aminooxy scaffold lacking the C2 alcohol) . The stereochemical configuration at C2 is also accessible through the established lipase-catalyzed kinetic resolution methodology, enabling procurement of enantiomerically enriched material for studies requiring defined chirality .
| Evidence Dimension | Ornithine decarboxylase (ODC) inhibitory potency |
|---|---|
| Target Compound Data | No direct ODC IC₅₀ data available for 1-aminooxy-3-methylbutan-2-ol specifically. Structurally analogous 1-amino-3-(aminooxy)-2-propanol (identical 1,2-aminooxy alcohol core; NH₂ replaces OH at C1): IC₅₀ in the nanomolar range against rat liver ODC. |
| Comparator Or Baseline | Simpler aminooxy scaffold (BDBM50005722) lacking the C2 secondary alcohol: IC₅₀ = 21,000 ± n/a nM against rat liver ODC. 1-Aminooxy-3-methylbutane (des-hydroxy analogue) lacks the chiral secondary alcohol and is expected to exhibit similarly attenuated potency based on SAR trends. |
| Quantified Difference | Approximately ≥20-fold potency difference between aminooxy alcohols bearing a 1,2-aminooxy alcohol motif and analogues lacking the secondary alcohol, based on cross-compound SAR from Stanek et al. (1992). Potency improvement from micromolar to nanomolar range is attributable to the C2 hydroxyl group. |
| Conditions | In vitro enzyme inhibition assay; rat liver ornithine decarboxylase; J. Med. Chem. 1992, 35, 1339–1344. |
Why This Matters
Procurement of the hydroxyl-bearing aminooxy alcohol rather than the des-hydroxy analogue is critical for applications requiring nanomolar-range PLP-enzyme inhibition; the secondary alcohol is a demonstrated potency determinant in this pharmacophore class.
- [1] Stanek, J.; Frei, J.; Mett, H.; Schneider, P.; Regenass, U. 2-Substituted 3-(aminooxy)propanamines as inhibitors of ornithine decarboxylase: synthesis and biological activity. J. Med. Chem. 1992, 35 (8), 1339–1344. 1-Amino-3-(aminooxy)-2-propanol (compound 6a) inhibits rat liver ODC with an IC₅₀ in the nanomolar range. View Source
- [2] BindingDB entry BDBM50005722 / Ki Summary entryid 50000439. IC₅₀ = 21,000 nM for a simpler aminooxy scaffold against rat liver ornithine decarboxylase. Data extracted from Stanek et al., J. Med. Chem. 1992, 35, 1339–1344. View Source
- [3] Buchalska, E.; Plenkiewicz, J. Synthesis of optically active aminooxy alcohols. J. Mol. Catal. B: Enzym. 2001, 11 (4–6), 255–261. Lipase-catalyzed kinetic resolution yields enantiomerically enriched aminooxy alcohol hydrochlorides. View Source
